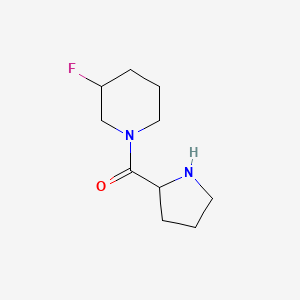
3-Fluoro-1-prolylpiperidine
Vue d'ensemble
Description
3-Fluoro-1-prolylpiperidine is a chemical compound belonging to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a fluorine atom attached to the first carbon of the piperidine ring, which can influence its chemical reactivity and biological activity.
Applications De Recherche Scientifique
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has investigated its use as a lead compound in drug discovery, particularly for neurological and cardiovascular disorders.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-prolylpiperidine typically involves the fluorination of 1-prolylpiperidine. This can be achieved through various fluorination agents, such as Selectfluor or diethylaminosulfur trifluoride (DAST), under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, often using continuous flow reactors to maintain consistent reaction conditions and improve safety. The choice of fluorination agent and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-1-prolylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding fluorinated ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of various substituted piperidines depending on the nucleophile used.
Mécanisme D'action
3-Fluoro-1-prolylpiperidine is compared to other piperidine derivatives, such as 1-prolylpiperidine and 3-fluoropiperidine. Its uniqueness lies in the presence of both the fluorine atom and the proline moiety, which can influence its reactivity and biological activity. Other similar compounds may lack one or both of these features, leading to differences in their chemical behavior and applications.
Comparaison Avec Des Composés Similaires
1-Prolylpiperidine
3-Fluoropiperidine
4-Fluoro-1-prolylpiperidine
2-Fluoro-1-prolylpiperidine
This comprehensive overview highlights the significance of 3-Fluoro-1-prolylpiperidine in scientific research and its potential applications across various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
IUPAC Name |
(3-fluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZXJADCICNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















